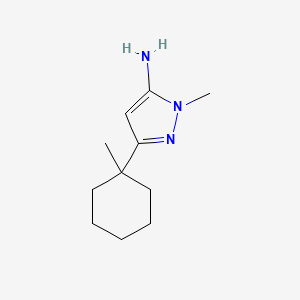

1-Methyl-3-(1-methylcyclohexyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-3-(1-methylcyclohexyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a methylcyclohexyl group attached to the nitrogen atom at position 3.

Preparation Methods

The synthesis of 1-Methyl-3-(1-methylcyclohexyl)-1H-pyrazol-5-amine typically involves the following steps:

Cyclization Reaction: The starting materials, such as hydrazine and 1-methylcyclohexanone, undergo a cyclization reaction to form the pyrazole ring.

Methylation: The resulting pyrazole is then methylated at the nitrogen atom at position 1 using methyl iodide or a similar methylating agent.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

1-Methyl-3-(1-methylcyclohexyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups replace hydrogen atoms on the pyrazole ring. Common reagents for these reactions include halogenating agents like bromine or alkylating agents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-(1-methylcyclohexyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-methylcyclohexyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

1-Methyl-3-(1-methylcyclohexyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

1-Methyl-3-(1-methylcyclohexyl)benzene: This compound has a similar structure but lacks the pyrazole ring, resulting in different chemical and biological properties.

1-Methyl-3-(1-methylcyclohexyl)cyclohexane: This compound also lacks the pyrazole ring and has different reactivity and applications.

1-Methyl-3-(1-methylcyclohexyl)pyrazole: This compound is structurally similar but may have different substituents on the pyrazole ring, leading to variations in its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Biological Activity

1-Methyl-3-(1-methylcyclohexyl)-1H-pyrazol-5-amine is a member of the pyrazole family, which consists of five-membered heterocyclic compounds containing two nitrogen atoms. This compound has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C12H23N3

- Molecular Weight : 209.33 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves alkylation reactions. The common method includes:

- Reagents : 1-Methyl-1H-pyrazol-5-amine and an appropriate alkyl halide (in this case, a cyclohexyl derivative).

- Conditions : The reaction is performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures, often in the presence of a base such as sodium hydride or potassium carbonate.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds with active sites, thereby modulating their activity.

- Receptor Interaction : It can interact with receptors involved in inflammatory pathways, potentially reducing inflammatory responses.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit antimicrobial activity against various pathogens. In vitro studies have shown that this compound demonstrates significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases.

Study on Antimicrobial Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound. The compound was tested against a panel of bacterial strains. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Study on Anti-inflammatory Action

Another study focused on the anti-inflammatory effects of pyrazole derivatives. The researchers administered this compound to mice with induced paw edema. The results demonstrated a significant reduction in paw swelling compared to the control group, indicating its efficacy in reducing inflammation .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Methyl-3-phenyl-1H-pyrazol-5-amine | Contains a phenyl group; less hydrophobic | Moderate antimicrobial activity |

| 3-Octyl-1H-pyrazol-5-amines | Lacks methyl group; more hydrophobic | Higher anti-inflammatory effects |

| 2-Methylpyrazole | Simpler structure; lower bioactivity | Limited antimicrobial properties |

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

2-methyl-5-(1-methylcyclohexyl)pyrazol-3-amine |

InChI |

InChI=1S/C11H19N3/c1-11(6-4-3-5-7-11)9-8-10(12)14(2)13-9/h8H,3-7,12H2,1-2H3 |

InChI Key |

CTOUMMBDMGCECV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)C2=NN(C(=C2)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.